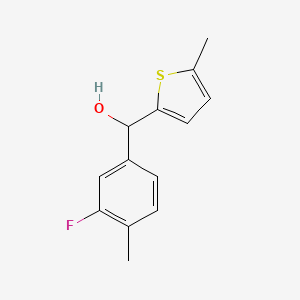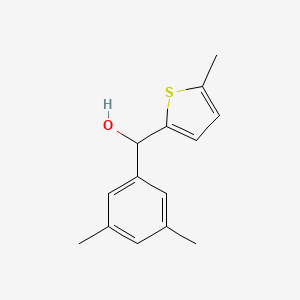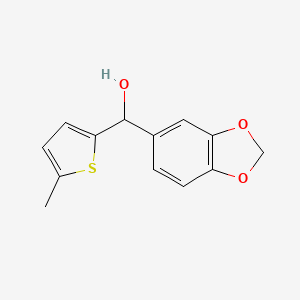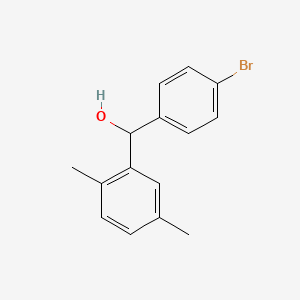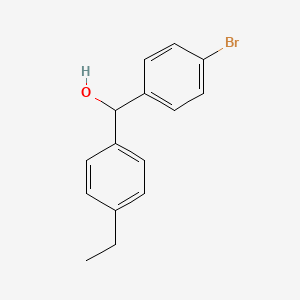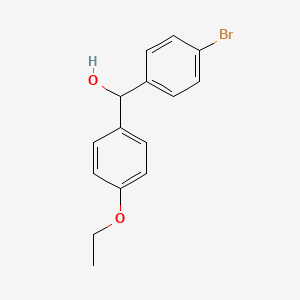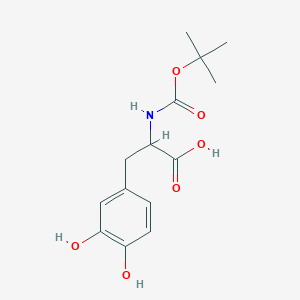
Boc-3,4-dihydroxy-L-phenylalanine
Descripción general
Descripción
Boc-3,4-dihydroxy-L-phenylalanine: is a derivative of 3,4-dihydroxyphenylalanine, commonly known as L-DOPA. It is a chiral amino acid that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The Boc group (tert-butoxycarbonyl) is often used to protect the amino group during chemical synthesis, making this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with L-phenylalanine.
Iodination: The benzene ring of L-phenylalanine is iodinated to form 4-iodine-phenylalanine.
Amino Protection: The amino group is protected using the Boc group to yield Boc-4-iodine-phenylalanine.
Grignard Reaction: Boc-4-iodine-phenylalanine is reacted with isopropyl Grignard reagent.
Final Product: The final step involves the reaction with B(OMe)3 to produce Boc-3,4-dihydroxy-L-phenylalanine.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-3,4-dihydroxy-L-phenylalanine can undergo oxidation to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Catechols.
Substitution: Various substituted phenylalanine derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its role in the biosynthesis of neurotransmitters.
- Used in the development of biosensors for detecting catecholamines.
Medicine:
- Investigated for its potential in treating neurological disorders such as Parkinson’s disease.
- Used in the synthesis of pharmaceutical compounds.
Industry:
- Employed in the production of polymers and advanced materials.
- Utilized in the development of chiral recognition systems .
Mecanismo De Acción
Boc-3,4-dihydroxy-L-phenylalanine exerts its effects primarily through its role as a precursor in the biosynthesis of dopamine. The compound is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form dopamine. Dopamine then acts on dopamine receptors in the brain, influencing various physiological processes such as movement, mood, and cognition .
Comparación Con Compuestos Similares
3,4-Dihydroxyphenylalanine (L-DOPA): The parent compound, widely used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylserine: Another derivative with similar biochemical properties.
α-Methyldopa: A derivative used as an antihypertensive agent.
Uniqueness:
- Boc-3,4-dihydroxy-L-phenylalanine is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle during chemical synthesis.
- It offers enhanced selectivity and specificity in chiral recognition applications compared to its unprotected counterparts .
Propiedades
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEMVSDPTZRTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Nitrophenoxy)phenyl]-ethanone](/img/structure/B7871700.png)
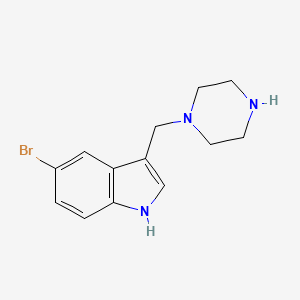
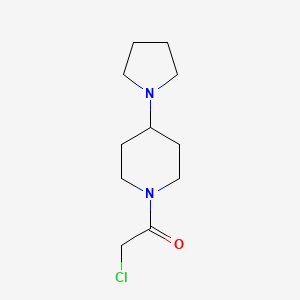

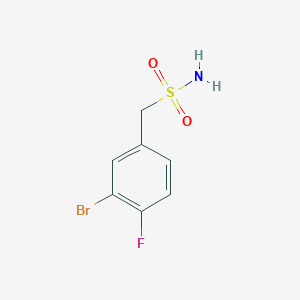
![Benzo[b]thiophen-2-ylmethylcyclopropylamine](/img/structure/B7871748.png)

